molecular formula C10H20ClF2N B13096885 (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride

(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride

Cat. No.: B13096885
M. Wt: 227.72 g/mol
InChI Key: KHXAXMODHBZQJC-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is a fluorinated cyclohexane derivative with a methanamine group bound to a 3,3-difluoro-1,5,5-trimethylcyclohexyl scaffold. The cyclohexane ring provides conformational flexibility, while the fluorine atoms and methyl substituents enhance lipophilicity and metabolic stability—common strategies in medicinal chemistry to optimize drug-like properties .

Properties

Molecular Formula

C10H20ClF2N

Molecular Weight

227.72 g/mol

IUPAC Name

(3,3-difluoro-1,5,5-trimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C10H19F2N.ClH/c1-8(2)4-9(3,7-13)6-10(11,12)5-8;/h4-7,13H2,1-3H3;1H

InChI Key

KHXAXMODHBZQJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(F)F)(C)CN)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 3,3-difluoro-1,5,5-trimethylcyclohexylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of biological systems and the development of fluorinated biomolecules.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound is compared to analogs with difluoro-substituted cycloalkane rings and methanamine hydrochloride moieties. Key differences include ring size, substituents, and molecular weight, which influence physicochemical properties and applications.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Substituents Applications Reference
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine HCl C₁₀H₁₈F₂N·HCl (Inferred) ~223.7 Cyclohexane 3,3-difluoro, 1,5,5-trimethyl Pharmaceutical intermediates Inferred
(3,3-Difluorocyclopentyl)methanamine C₆H₁₁F₂N·HCl 179.6 Cyclopentane 3,3-difluoro Drug discovery building blocks
3,3-Difluorocyclobutanamine HCl C₄H₇F₂N·HCl 143.56 Cyclobutane 3,3-difluoro Research chemicals
3,3-Difluoroazetidine HCl C₃H₅F₂N·HCl ~141.5 Azetidine (4-membered, N-containing) 3,3-difluoro Bioactive molecule synthesis
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine HCl C₆H₁₁BrF₂N·HCl ~270.5 Cyclobutane 3,3-difluoro, bromomethyl Alkylating agents in synthesis

Key Findings

Ring Size and Flexibility :

  • The target compound’s cyclohexane ring offers greater conformational flexibility compared to cyclopentane () or cyclobutane () analogs. This flexibility may enhance binding to biological targets requiring adaptable scaffolds .
  • Azetidine derivatives () introduce nitrogen into the ring, enabling hydrogen bonding but reducing stability due to ring strain.

The bromomethyl group in ’s compound introduces reactivity as an alkylating agent, a feature absent in the target compound .

Molecular Weight and Applications :

  • Lower molecular weight analogs (e.g., cyclobutane derivatives in and ) are favored in fragment-based drug discovery for their simplicity.
  • The target compound’s higher molecular weight (~223.7 g/mol) aligns with small-molecule drug candidates, balancing bioavailability and potency .

Research Implications and Limitations

  • Pharmacokinetics : Fluorine and methyl groups in the target compound likely enhance oral bioavailability and half-life, but experimental validation is needed.
  • Synthetic Utility : The trimethylcyclohexane scaffold may serve as a rigid core for designing kinase inhibitors or GPCR modulators, as seen with related PharmaBlock compounds ().
  • Data Gaps : Direct experimental data (e.g., solubility, stability) for the target compound is absent in the evidence; comparisons rely on extrapolation from structural analogs.

Biological Activity

(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is a synthetic compound notable for its unique cyclohexyl structure and the presence of difluoro and trimethyl groups. These features suggest potential biological activity that warrants detailed investigation. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H20ClF2N
  • Molecular Weight : 227.72 g/mol
  • IUPAC Name : (3,3-difluoro-1,5,5-trimethylcyclohexyl)methanamine;hydrochloride

The hydrochloride form enhances solubility in aqueous environments, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoro substitution and cyclohexyl framework may influence its pharmacodynamics and pharmacokinetics. Specific mechanisms include:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Chemical Reactivity : The fluorine atoms enhance the compound's reactivity, potentially allowing it to participate in redox reactions or act as a nucleophile in substitution reactions .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. This compound's potential in this area is supported by its chemical structure which may confer properties akin to known antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

Studies involving structurally related compounds suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar amine functionalities have shown effectiveness against HeLa and A549 cells .

Study 1: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various methanamine derivatives demonstrated that compounds with fluorinated side chains exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-fluorinated counterparts .

Study 2: Antiproliferative Effects

In vitro assays revealed that derivatives of methanamine showed promising antiproliferative effects on human cancer cell lines. The IC50 values for related compounds ranged from 200 to 300 µg/mL against HeLa cells. Further research is needed to establish the specific activity of this compound in similar assays .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(2-Aminoethyl)-2-methylpyrrolidineContains an amine group and pyrrolidine ringPotential neuroactive properties
2-(Aminomethyl)-2-methylpropaneSimilar amine functionalityUsed in pharmaceutical applications
4-(Aminomethyl)-2-methylphenolAromatic ring with an amine groupExhibits antioxidant activity

The unique difluoro substitution in this compound may provide distinct pharmacological advantages compared to these similar compounds .

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